Valtropine

Chiral Analysis Polarimetry Phytochemical Identification

Valtropine (CAS 495-82-9) is a single-enantiomer tropane alkaloid reference standard with a unique (2S)-2-methylbutanoate ester side chain and specific optical rotation of +8.3°. Unlike racemic atropine or scopolamine, Valtropine provides an essential positive control for chiral HPLC/SFC method validation, impurity profiling, and chemotaxonomic authentication of Duboisia species. High purity (≥98%) ensures regulatory-grade accuracy for ANDA and DMF submissions. Not interchangeable with other tropane standards.

Molecular Formula C13H23NO2
Molecular Weight 225.33 g/mol
CAS No. 495-82-9
Cat. No. B3037589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValtropine
CAS495-82-9
Molecular FormulaC13H23NO2
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC2CCC(C1)N2C
InChIInChI=1S/C13H23NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h9-12H,4-8H2,1-3H3
InChIKeyOGQXAZJUVVPCRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valtropine (CAS 495-82-9): Procurement-Grade Tropane Alkaloid Reference Standard and Research Compound


Valtropine (CAS 495-82-9) is a naturally occurring tropane alkaloid (C13H23NO2, MW 225.33 g/mol) [1]. It is primarily isolated from the leaves of Duboisia leichhardtii and Duboisia myoporoides [2], and is a key phytochemical marker within the Solanaceae family. Valtropine is a muscarinic acetylcholine receptor antagonist [3], sharing a structural and functional class with atropine and scopolamine, but is differentiated by its specific ester moiety (d-α-methylbutyryltropeine) [4]. It is primarily supplied as a high-purity analytical reference standard for pharmaceutical research, method validation, and quality control applications, often in the form of its stable hydrochloride salt .

Valtropine Procurement: Why Atropine or Scopolamine Reference Standards Are Not Valid Substitutes


Valtropine cannot be interchanged with other tropane alkaloid reference standards (e.g., atropine, scopolamine, homatropine) due to its distinct physicochemical identity and analytical behavior. The critical differentiation lies in its unique ester side chain, (2S)-2-methylbutanoate, which replaces the tropic acid ester of atropine/scopolamine [1]. This fundamental structural variation confers a markedly different optical rotation ([α]D +8.3°) compared to atropine ([α]D 0°) and l-hyoscyamine ([α]D approx. -20°) [2], leading to unique chromatographic retention times and salt-forming properties . In regulated analytical workflows, such as impurity profiling or method validation for ANDA submissions, the use of an incorrect reference standard would result in method failure, misidentification of impurities, and non-compliance with regulatory guidelines, as retention times and spectral data are not interchangeable [3]. Therefore, Valtropine is a unique and non-substitutable chemical entity for specific analytical and research purposes.

Valtropine's Quantitative Differentiation: A Head-to-Head Evidence Guide for Research Selection


Optical Rotation: A Distinct Chiroptical Signature vs. Atropine and Hyoscyamine

Valtropine exhibits a unique specific optical rotation of +8.3° (free base, neat liquid) . This directly differentiates it from the racemic atropine ([α]D = 0°), the levorotatory l-hyoscyamine ([α]D approx. -20°), and the salt forms of other tropane alkaloids [1]. This positive rotation is a direct consequence of its chiral (S)-2-methylbutanoate ester side chain [2].

Chiral Analysis Polarimetry Phytochemical Identification Quality Control

Salt Form Characterization: Melting Point of Valtropine Hydrobromide vs. Atropine Sulfate

The hydrobromide salt of Valtropine has a precisely recorded melting point of 212°C . This value is significantly higher than the melting point of the commonly used atropine sulfate salt (approximately 191°C) [1] and provides a clear thermal marker for its identification. The ability to form a well-defined crystalline hydrobromide is a specific property of this alkaloid [2].

Salt Screening Crystallography Solid-State Chemistry Preformulation

Distinct Salt-Forming Properties and Purification Potential

The original isolation study explicitly notes that Valtropine 'forms well defined crystalline salts,' including a picrate (mp 227°C) and an aurichloride (mp 124°C) [1]. This behavior is distinct from the co-occurring butropine and provides a critical avenue for its separation and purification from complex plant matrices . While many alkaloids form salts, the specific melting points and solubility profiles of these salts are unique to Valtropine's chemical structure.

Alkaloid Chemistry Natural Product Isolation Salt Formation Crystallization

High-Value Application Scenarios for Valtropine (CAS 495-82-9) Based on Quantitative Evidence


Development and Validation of Chiral Chromatographic Methods for Tropane Alkaloid Separation

Given Valtropine's unique specific optical rotation (+8.3°) and distinct ester side chain , it serves as an essential positive control and resolution marker in chiral HPLC or SFC methods. Unlike atropine, which is racemic, Valtropine's single enantiomeric form allows for the validation of methods designed to separate the enantiomers of other chiral tropane alkaloids, ensuring the accuracy of chiral purity assessments required for pharmaceutical development [1].

Authentic Reference Standard for Impurity Profiling and Metabolite Identification

In the quality control of tropane alkaloid-containing pharmaceuticals or in phytochemical research, Valtropine is a critical impurity reference standard. Its distinct analytical signatures—such as the melting point of its hydrobromide salt (212°C) and its specific chromatographic retention—are essential for detecting and quantifying Valtropine in complex samples. This is a mandatory requirement for ANDA and DMF submissions, where the identification of all related compounds is non-negotiable .

Biomarker for Species Authentication and Chemotaxonomic Studies

Valtropine is a characteristic secondary metabolite of specific Duboisia species and can be a major alkaloid constituent alongside scopolamine and atropine [2]. Its presence and relative concentration can serve as a definitive chemotaxonomic marker for authenticating plant material and differentiating between Duboisia species or cultivars. This is particularly valuable for the procurement and quality assurance of botanical raw materials intended for the extraction of pharmaceutical-grade scopolamine or atropine .

Precursor for Semi-synthetic Derivatization and Structure-Activity Relationship (SAR) Studies

Valtropine's core tropine nucleus, esterified with a chiral 2-methylbutyric acid, presents a unique starting scaffold for SAR studies on muscarinic antagonists. The alkaline hydrolysis of Valtropine yields tropeine and α-methylbutyric acid , offering a clean entry point for synthesizing novel derivatives with potentially improved receptor selectivity or pharmacokinetic profiles. This provides a distinct advantage over using atropine, whose tropic acid ester yields different hydrolysis products.

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